

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid solubility in organic solvents

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Compound of Interest

Compound Name: 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

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An In-depth Technical Guide on the Solubility of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative solubility data for **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** in various organic solvents is not readily available in the reviewed literature. The following guide provides solubility information for a structurally related pyrrole derivative, 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, to offer general insights into the solubility behavior of this class of compounds. A general experimental protocol for determining solubility is also provided.

Introduction

5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide aims to provide a comprehensive overview of the available solubility data for a related compound and outlines a standard methodology for determining the solubility of the title compound.

Solubility Data

While specific data for **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** is unavailable, the solubility of a similar compound, 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, has been investigated. The data, presented in mole fraction, offers a qualitative understanding of the types of solvents that may be effective for dissolving pyrrole carboxylic acid derivatives.

Table 1: Solubility of 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in Various Organic Solvents at 318.15 K[1]

Solvent	Mole Fraction Solubility (x 10 ²)
N,N-Dimethylformamide (DMF)	7.91
Cyclohexanone	2.81
1,4-Dioxane	2.69
Acetonitrile	1.15
Acetone	0.704
Ethyl acetate	0.420
n-Propanol	0.369
Isobutanol	0.338
Methanol	0.317
n-Butanol	0.303
Ethanol	0.283
Isopropanol	0.269

Note: The data presented is for 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid and should be used as a qualitative guide only for **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid**. [1]

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a crystalline compound in a solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** in a given organic solvent at a specific temperature.

Materials:

- **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** (crystalline solid, purity >99%)
- Selected organic solvents (analytical grade)
- Thermostatically controlled shaker or water bath
- Calibrated thermometer
- Analytical balance
- Vials with airtight seals
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

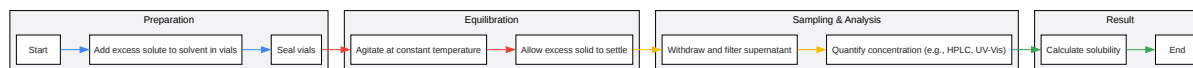
Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of crystalline **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).
 - Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, which should be confirmed by taking measurements at different time points until a constant concentration is observed.

- Sample Collection and Preparation:
 - Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
 - Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
- Quantification:
 - Determine the mass of the collected filtrate.
 - Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the concentration of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a pre-prepared calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
 - Express the solubility in desired units, such as mg/mL, g/100 g of solvent, or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.



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References

- 1. researchgate.net [researchgate.net]
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